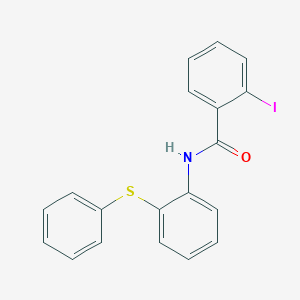
Methyl 3-(benzhydrylcarbamoylamino)-4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(benzhydrylcarbamoylamino)-4-chlorobenzoate is an organic compound with a complex structure that includes a benzhydrylcarbamoylamino group and a chlorobenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzhydrylcarbamoylamino)-4-chlorobenzoate typically involves multiple steps:
Formation of the benzhydrylcarbamoylamino group: This can be achieved by reacting benzhydrylamine with an appropriate isocyanate under controlled conditions.
Introduction of the chlorobenzoate moiety: This step involves the esterification of 3-amino-4-chlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid.
Coupling of the two moieties: The final step involves coupling the benzhydrylcarbamoylamino group with the chlorobenzoate moiety using a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Methyl 3-(benzhydrylcarbamoylamino)-4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxybenzoates or tert-butoxybenzoates.
科学的研究の応用
Methyl 3-(benzhydrylcarbamoylamino)-4-chlorobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
作用機序
The mechanism of action of Methyl 3-(benzhydrylcarbamoylamino)-4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydrylcarbamoylamino group can form hydrogen bonds or hydrophobic interactions with the active site of an enzyme, thereby modulating its activity. The chlorobenzoate moiety can also interact with other molecular targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- Methyl 3-(diphenylcarbamoylamino)-4-chlorobenzoate
- Methyl 3-(benzhydrylamino)-4-chlorobenzoate
- Methyl 3-(benzhydrylcarbamoylamino)-4-bromobenzoate
Uniqueness
Methyl 3-(benzhydrylcarbamoylamino)-4-chlorobenzoate is unique due to the presence of both the benzhydrylcarbamoylamino group and the chlorobenzoate moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the chlorobenzoate moiety can enhance the compound’s reactivity in substitution reactions, while the benzhydrylcarbamoylamino group can improve its binding affinity to certain molecular targets.
特性
IUPAC Name |
methyl 3-(benzhydrylcarbamoylamino)-4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3/c1-28-21(26)17-12-13-18(23)19(14-17)24-22(27)25-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGFXGFTVHCAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5194763.png)
![(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5194770.png)
![4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5194777.png)
![N-(2,4-dimethylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide](/img/structure/B5194790.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B5194796.png)
![2-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B5194797.png)
![4-(4-fluorophenyl)-1-[(2-prop-2-enoxyphenyl)methyl]-3,6-dihydro-2H-pyridine](/img/structure/B5194801.png)
![5-(1-aziranyl)-3-chloro-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5194806.png)

![N-[5-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5194830.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5194834.png)
![1-(3-chlorophenyl)-4-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]piperazine](/img/structure/B5194867.png)
![methyl 4-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)benzoate](/img/structure/B5194872.png)

